molecular formula C8H18Cl2N2 B2516779 (S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride CAS No. 1286208-62-5

(S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride

Cat. No.: B2516779
CAS No.: 1286208-62-5
M. Wt: 213.15
InChI Key: SSWLLUGSOXMYQP-KLXURFKVSA-N
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Description

(S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound is characterized by its unique structure, which includes a cyclobutyl group attached to a pyrrolidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a suitable pyrrolidine derivative, followed by purification and conversion to the dihydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

(S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of novel organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride include:

  • 1-Cyclobutylpyrrolidine
  • Cyclobutylamine
  • Pyrrolidine derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the cyclobutyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S)-1-cyclobutylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-7-4-5-10(6-7)8-2-1-3-8;;/h7-8H,1-6,9H2;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWLLUGSOXMYQP-KLXURFKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)N2CC[C@@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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